Tert-butyl 2-(2-cyanophenoxy)acetate
Overview
Description
Tert-butyl 2-(2-cyanophenoxy)acetate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a solid at room temperature with a melting point of 44-45°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanophenoxy)acetate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method is efficient and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often employs transesterification reactions. These reactions are advantageous due to their minimal environmental impact and high efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl 2-(2-cyanophenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-cyanophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to enzymes and receptors to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 2-(2-cyanophenoxy)propionate
- Tert-butyl 2-(2-cyanophenoxy)butyrate
Comparison: Tert-butyl 2-(2-cyanophenoxy)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWIHUKPMGDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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